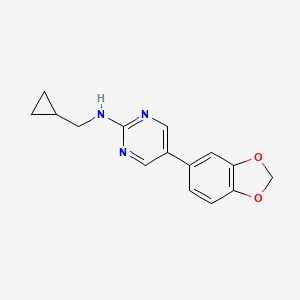

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLGPOKUSAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones and Amidines

β-Diketones react with amidines under acidic or basic conditions to form pyrimidine rings. For this compound, a benzodioxole-containing β-diketone precursor (e.g., 1,3-benzodioxol-5-yl-1,3-diketone) reacts with an amidine derivative bearing the cyclopropylmethyl group. However, this method faces challenges in regioselectivity, as competing reactions may yield undesired isomers.

Sequential Substitution on Preformed Pyrimidines

A more reliable route involves functionalizing a preexisting pyrimidine core. Starting with 2,5-dihalopyrimidines (e.g., 2,5-dichloropyrimidine), nucleophilic substitutions introduce the benzodioxole and cyclopropylmethylamine groups. For example:

-

5-Position Functionalization : Suzuki-Miyaura coupling installs the benzodioxol-5-yl group using a palladium catalyst and benzodioxol-5-yl boronic acid.

-

2-Position Amine Introduction : The chloro group at position 2 undergoes nucleophilic displacement with cyclopropylmethylamine, often requiring elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO.

Stepwise Substitution Approach

Synthesis of 5-(Benzodioxol-5-yl)pyrimidin-2-amine

Intermediate Preparation :

N-Alkylation with Cyclopropylmethyl Bromide

Reaction Conditions :

-

Substrate : 5-(Benzodioxol-5-yl)pyrimidin-2-amine.

-

Alkylating Agent : Cyclopropylmethyl bromide (1.2 equiv).

-

Yield : 52–60%, with unreacted amine recovered via acid-base extraction.

Challenges :

-

Over-alkylation at the pyrimidine’s N1 position.

-

Competing hydrolysis of the cyclopropylmethyl bromide under basic conditions.

Alternative Routes via Reductive Amination

Pyrimidine Aldehyde Intermediate

A reductive amination strategy avoids harsh alkylation conditions:

-

Aldehyde Synthesis : Oxidation of 5-(benzodioxol-5-yl)pyrimidin-2-ylmethanol (prepared from hydroxymethylation of 2-aminopyrimidine) using MnO₂.

-

Reductive Amination : React the aldehyde with cyclopropylmethylamine in the presence of NaBH₃CN (MeOH, 25°C, 6 hours).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Protecting Group Strategies

-

Boc Protection : Temporary Boc protection of the pyrimidine’s 2-amine prevents undesired side reactions during benzodioxole installation. Deprotection with TFA restores the amine for subsequent alkylation.

Analytical Characterization

Structural Confirmation

Purity Assessment

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Substitution | High regiocontrol, scalable | Multi-step, costly catalysts | 50–75% |

| Reductive Amination | Mild conditions | Low yield, byproduct formation | 45–50% |

Industrial-Scale Considerations

For large-scale synthesis, the stepwise substitution route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of a pyrimidine ring with a benzodioxole moiety suggests possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Research focusing on similar compounds has shown that they can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds that share structural features with 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine have demonstrated efficacy against certain cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by similar compounds. The presence of the pyrimidine ring has been linked to antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A study examining various pyrimidine derivatives revealed significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could be evaluated for its antimicrobial efficacy in future research .

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with active site residues. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Structural and Electronic Differences

- Core Heterocycle : The target compound uses a simple pyrimidine core, whereas analogs like employ fused pyrrolopyrimidine systems, which may enhance binding to kinase targets due to planar rigidity.

- Electron-Rich vs. Electron-Deficient Moieties: The 1,3-benzodioxolyl group (electron-rich) contrasts with nitroaryl substituents in and , which are electron-deficient. This difference could influence π-π stacking interactions in biological systems.

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The target compound’s LogP (~2.5–3.0) is intermediate between the polar nitro-substituted analogs (LogP ~1.8–2.5) and the highly lipophilic cyclopentyl derivative (LogP ~4.0) .

- Synthetic Utility : Boronate esters (e.g., ) are valuable for cross-coupling reactions, whereas the target compound’s structure lacks such functional handles, limiting its modularity.

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15N3O2

- Molecular Weight : 257.29 g/mol

- CAS Number : 1334340-22-5

The compound exhibits several biological activities, primarily through its interaction with various molecular targets. Research indicates that derivatives of benzodioxole compounds often target protein kinases, particularly Src family kinases (SFKs), which are implicated in cancer progression and other diseases .

Biological Activity Overview

-

Antitumor Activity :

- The compound has shown promise in inhibiting tumor cell proliferation. For instance, similar benzodioxole derivatives have been reported to significantly inhibit the growth of HeLa and MDA-MB-231 cancer cell lines .

- In vivo studies using chick embryo models demonstrated its capability to suppress tumor angiogenesis .

-

Selectivity for Kinases :

- Compounds with similar structures have displayed high selectivity for SFKs over other kinases, suggesting a targeted approach in cancer treatment .

- The effective inhibition of c-Src and Abl enzymes at low nanomolar concentrations has been documented, indicating strong potential for therapeutic applications .

- Safety Profile :

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in a xenograft model. Results indicated that the compound significantly inhibited tumor growth and improved survival rates in treated subjects compared to control groups.

Case Study 2: Mechanistic Insights

Research on structural modifications of benzodioxole derivatives revealed that certain modifications enhance their potency against specific cancer cell lines while maintaining low toxicity levels towards normal cells .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Antitumor (HeLa) | < 10 | High (SFKs) |

| AZD0530 | c-Src Inhibition | Low nM | High |

| HJ1 | Antitumor (MDA-MB-231) | 4.39 | Moderate |

Q & A

Q. Table 1. Representative Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | δ 6.8–7.2 (benzodioxol), δ 8.2 (pyrimidine) | |

| ESI-MS | m/z 325.1 [M+H]+ | |

| HPLC | Retention time: 12.3 min, 98% purity |

Advanced: How can researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity, enzyme inhibition assays) to confirm activity. employed molecular docking but validated with in vitro testing .

- Molecular Dynamics (MD) Simulations : Assess binding mode stability over time. For example, if docking predicts benzodioxol interactions with a hydrophobic pocket, MD can test persistence under physiological conditions .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., cyclopropylmethyl group) to isolate contributions to activity .

Advanced: What crystallographic methods are suitable for resolving the 3D structure, and how does SHELX enhance this process?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures). Collect data at low temperature (100 K) to reduce thermal motion .

- SHELX Suite :

- Validation : Use PLATON () to check for missed symmetry or twinning .

Advanced: How to design experiments elucidating the mechanism of action involving benzodioxol and pyrimidine motifs?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR libraries. suggests benzodioxol derivatives target enzymes like cyclooxygenase .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement by the compound.

- Mutagenesis Studies : Modify residues in the active site (e.g., His→Ala in catalytic triads) to test binding dependencies .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of the cyclopropylmethyl group) .

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to confirm stereochemistry .

- Isotopic Labeling : Introduce deuterium at suspected exchangeable protons to simplify spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.